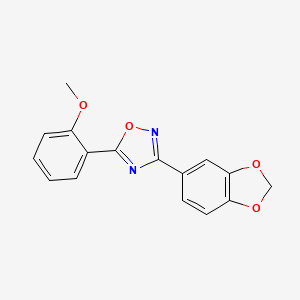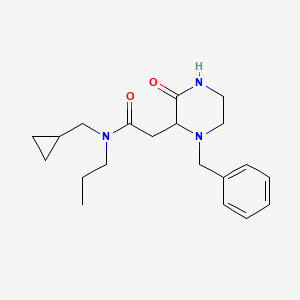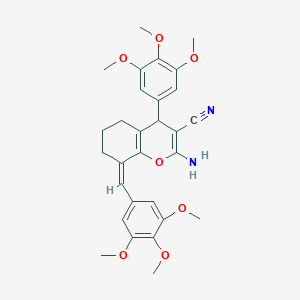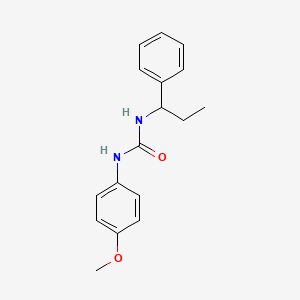
3-(1,3-benzodioxol-5-yl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1,3-benzodioxol-5-yl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole, also known as BDDO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BDDO is a heterocyclic compound that contains both oxygen and nitrogen atoms in its structure. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and potential future directions have been extensively studied.
Wirkmechanismus
The mechanism of action of 3-(1,3-benzodioxol-5-yl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole is not fully understood, but it is believed to involve the inhibition of tubulin polymerization, which is necessary for cell division. This compound has been shown to induce G2/M cell cycle arrest and apoptosis in cancer cells, which may contribute to its antitumor activity.
Biochemical and Physiological Effects
This compound has been shown to exhibit significant antitumor activity in vitro and in vivo, making it a promising candidate for the development of anticancer drugs. This compound has also been shown to exhibit anti-inflammatory activity, which may have potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-(1,3-benzodioxol-5-yl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole is its high purity levels, which make it suitable for scientific research. This compound is also relatively easy to synthesize using established methods. However, one limitation of this compound is its low solubility in water, which may make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for the study of 3-(1,3-benzodioxol-5-yl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole. One area of interest is the development of this compound-based anticancer drugs, which may have significant therapeutic potential. Another area of interest is the study of this compound-based organic semiconductors, which may have potential applications in electronic devices. Additionally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of this compound.
Synthesemethoden
3-(1,3-benzodioxol-5-yl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole can be synthesized using various methods, including the reaction of 2-methoxybenzohydrazide with 1,2-dibromoethane in the presence of potassium carbonate, followed by cyclization with sodium methoxide. Another method involves the reaction of 2-methoxybenzohydrazide with 1,2-dibromoethane in the presence of triethylamine, followed by cyclization with sodium methoxide. These methods have been optimized to produce high yields of this compound with purity levels suitable for scientific research.
Wissenschaftliche Forschungsanwendungen
3-(1,3-benzodioxol-5-yl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, this compound has been shown to exhibit significant antitumor activity against various cancer cell lines, making it a promising candidate for the development of anticancer drugs. In materials science, this compound has been used as a building block for the synthesis of organic semiconductors, which have potential applications in electronic devices such as solar cells and transistors. In organic electronics, this compound has been used as a hole-transporting material in organic light-emitting diodes, which have potential applications in display technologies.
Eigenschaften
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O4/c1-19-12-5-3-2-4-11(12)16-17-15(18-22-16)10-6-7-13-14(8-10)21-9-20-13/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZEHINFEEYNKPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NC(=NO2)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-[(4-methoxybenzoyl)amino]-3-phenylacryloyl}isoleucine](/img/structure/B5416417.png)

![1-[2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-methyl-1,3-thiazol-5-yl]ethanone hydrochloride](/img/structure/B5416423.png)



![5-imino-6-{[5-(4-nitrophenyl)-2-furyl]methylene}-2-(1-phenylpropyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5416460.png)
![2-{[5-(1-adamantylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5416474.png)
![allyl 5-[4-(acetyloxy)phenyl]-7-methyl-2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5416481.png)
![N-(4-{1-[2-(3-fluorophenyl)ethyl]-1H-imidazol-2-yl}phenyl)acetamide](/img/structure/B5416489.png)

![N'-[1-(4-biphenylyl)ethylidene]-4-hydroxybenzohydrazide](/img/structure/B5416496.png)
![4-(2-{3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)morpholine](/img/structure/B5416506.png)
